molecular formula C12H11N5O B12920321 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 825630-50-0

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12920321
CAS No.: 825630-50-0
M. Wt: 241.25 g/mol
InChI Key: WVFSIXHWRFMFMT-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine is a chemical compound with the CAS Number 825630-50-0 and a molecular weight of 241.25 g/mol. Its molecular formula is C12H11N5O, and it can be represented by the SMILES string COc1ccc(cn1)c1cnc2n1ccnc2N . This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research. The imidazopyrazine scaffold is a privileged structure in drug discovery, often serving as a core building block in the synthesis of molecules designed to modulate various biological targets . Similarly, the 6-methoxypyridin-3-yl moiety is a common pharmacophore found in compounds with diverse biological activities . Researchers can utilize this chemical as a key intermediate to develop novel substances for biochemical screening and pharmacological investigation. The product is supplied with high purity and is intended for Research Use Only. It is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

CAS No.

825630-50-0

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H11N5O/c1-18-10-3-2-8(6-15-10)9-7-16-12-11(13)14-4-5-17(9)12/h2-7H,1H3,(H2,13,14)

InChI Key

WVFSIXHWRFMFMT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C3N2C=CN=C3N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction of suitable aldehydes and amines.

    Methoxylation: The methoxy group is introduced at the 6-position of the pyridine ring using methanol and a suitable catalyst.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the pyridine derivative and an appropriate amine.

    Final Cyclization:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine exhibits promising anticancer properties. It has been studied as a potential inhibitor of various cancer cell lines, particularly those resistant to conventional therapies. The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and metastasis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that modifications to the imidazo[1,2-a]pyrazin structure enhanced its antibacterial efficacy against resistant strains of bacteria .

Targeted Drug Delivery

Due to its structural features, 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine is being explored for use in targeted drug delivery systems. Its ability to interact with specific receptors can be leveraged to improve the precision of drug delivery, minimizing side effects and enhancing therapeutic outcomes.

Research Insight : A recent study highlighted the use of this compound in nanoparticle formulations aimed at delivering chemotherapeutic agents directly to tumor sites, thereby increasing drug concentration at the target while reducing systemic exposure .

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on kinases involved in cancer progression. Its ability to modulate enzyme activity opens avenues for developing new therapeutic agents targeting various diseases.

Case Study : Inhibitory assays conducted on specific kinases revealed that 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine effectively reduced enzyme activity in vitro, suggesting its role as a lead compound for further optimization .

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutamine synthetase, an enzyme involved in nitrogen metabolism . The binding of the compound to the enzyme’s active site prevents the conversion of glutamate to glutamine, disrupting cellular processes.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility (mg/mL) Plasma Stability (t₁/₂, h) CYP Inhibition (IC₅₀, μM)
3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine 1.8 0.15 (PBS) >24 >50 (CYP3A4)
Lanraplenib 2.5 0.08 (PBS) 12 12 (CYP2D6)
6-(1H-Indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine 3.1 0.03 (PBS) 8 8 (CYP3A4)
SC9 2.2 0.20 (PBS) >24 >50 (CYP3A4)

Key Findings:

  • Methoxy and pyridylmethyl groups (e.g., in SC9) improve aqueous solubility compared to lipophilic indole/morpholine derivatives .
  • Brominated analogues (e.g., ) exhibit higher logP values, correlating with increased membrane permeability but reduced solubility.
  • Plasma stability varies significantly: compounds with electron-withdrawing groups (e.g., fluorine in SC9) resist oxidative metabolism better than those with electron-donating groups (e.g., morpholine in ) .

Biological Activity

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₂H₁₁N₅O
  • CAS Number : 86869-92-3
  • Molecular Structure : The compound features an imidazo[1,2-a]pyrazine core with a methoxypyridine substituent, which is crucial for its biological activity.

The biological activity of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine has been linked to several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown promising results as a selective inhibitor of various kinases implicated in cancer pathways. For instance, it has been studied for its effects on DDR1, a receptor tyrosine kinase associated with tumor progression. In vitro studies demonstrated that it could inhibit DDR1 with an IC₅₀ value of 23.8 nM, while exhibiting minimal activity against other kinases like DDR2 and Bcr-Abl .
  • Antiproliferative Effects : Research indicates that this compound displays cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. Specifically, it has been shown to induce a dose-dependent growth inhibition in P53-mutant NSCLC cells, suggesting a potential role in reactivating mutant p53 pathways .
  • Immune Modulation : Recent studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway involved in immune response. Compounds similar to 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine have demonstrated significant enhancement of immune responses in cancer models .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various imidazo[1,2-a]pyrazine derivatives including 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine. The findings indicated that this compound effectively inhibited cell proliferation in NSCLC cell lines through the modulation of the p53 pathway. The study reported an IC₅₀ value indicating effective growth inhibition at low concentrations, supporting its candidacy for further development as an anticancer agent.

Case Study 2: Selective DDR1 Inhibition

Another investigation focused on the selectivity and efficacy of compounds based on the imidazo[1,2-a]pyrazine scaffold. It was found that certain derivatives exhibited strong inhibition of DDR1-mediated signaling pathways in cancer cells. The study highlighted that these compounds could significantly reduce tumor migration and invasion capabilities in vitro, emphasizing their therapeutic potential against metastatic cancers .

Summary of Biological Activities

The table below summarizes key biological activities associated with 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine:

Activity Mechanism IC₅₀ Value
DDR1 InhibitionSelective kinase inhibition23.8 nM
Cytostatic ActivityInduces growth inhibition in NSCLC cellsVaries
Immune Response EnhancementInhibition of ENPP1 leading to STING pathway activation5.70 nM

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